molecular formula C5H4BClFNO2 B151107 2-Chloro-5-fluoropyridine-4-boronic acid CAS No. 951677-47-7

2-Chloro-5-fluoropyridine-4-boronic acid

Cat. No.: B151107
CAS No.: 951677-47-7
M. Wt: 175.35 g/mol
InChI Key: JJHRCHRHBBOCGY-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 4-position, and the chlorine and fluorine atoms are substituted at the 2- and 5-positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science due to its unique reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid typically involves the borylation of 2-chloro-5-fluoropyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors to ensure better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoropyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoropyridine-4-boronic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules where precise control over electronic effects is required .

Properties

IUPAC Name

(2-chloro-5-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHRCHRHBBOCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647882
Record name (2-Chloro-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951677-47-7
Record name B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951677-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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